molecular formula C12H17ClO2S B8721364 (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane

(2-Chlorophenyl)(2,2-diethoxyethyl)sulfane

Cat. No. B8721364
M. Wt: 260.78 g/mol
InChI Key: BYNCVQFGWIVRSK-UHFFFAOYSA-N
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Patent
US07547691B2

Procedure details

Into a 2 L round bottomed flask is added 2-chlorobenzenethiol (50.0 g, 346 mmol), potassium carbonate (52.7 g, 381 mmol) and acetone (1 L). 2-Bromo-1,1-diethoxyethane (71.5 g, 363 mmol) is added and the mixture is heated to reflux for 24 hours. The cooled mixture is filtered and concentrated under reduced pressure to yield crude 2-chlorophenyl-(2,2-diethoxyethyl)sulfane as a pale pink oil (101.8 g, quantitative). A 2 L, 3-necked round-bottomed flask, fitted with a mechanical stirrer, condenser and addition funnel is charged with chlorobenzene (1 L) and polyphosphoric acid (200 g) and the mixture is heated to reflux. At reflux the crude (2-chlorophenyl)(2,2-diethoxyethyl)sulfane is added dropwise over 1.5 hours and the mixture is refluxed for a further 24 hours. The cooled organic layer is decanted and concentrated under reduced pressure. The crude material is subjected to chromatography on silica (hexane) to provide the title compound as a brown oil (54.4 g, 93% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH2:9][CH:10](OCC)OCC>ClC1C=CC=CC=1>[Cl:1][C:2]1[C:3]2[S:8][CH:9]=[CH:10][C:4]=2[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)SCC(OCC)OCC
Step Two
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L, 3-necked round-bottomed flask, fitted with a mechanical stirrer, condenser and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to reflux
ADDITION
Type
ADDITION
Details
is added dropwise over 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for a further 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The cooled organic layer is decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC2=C1SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 54.4 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.